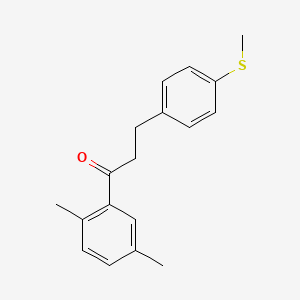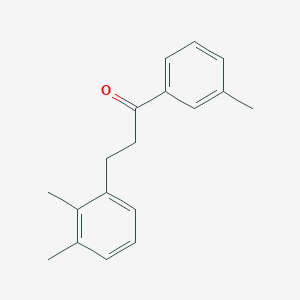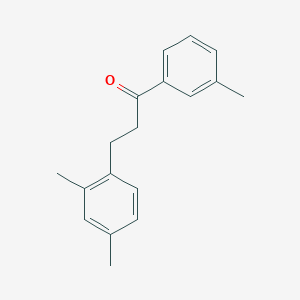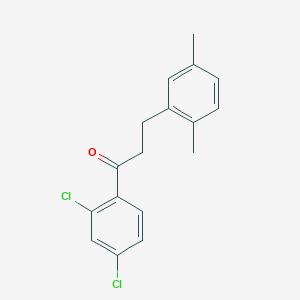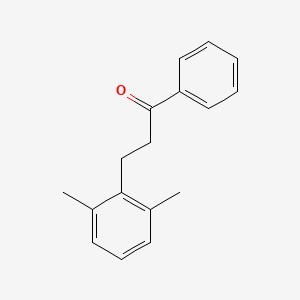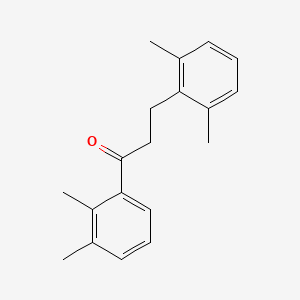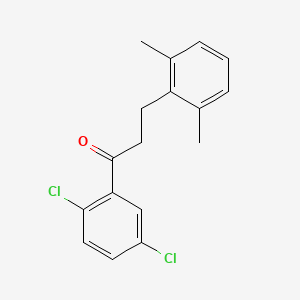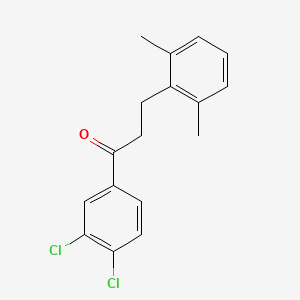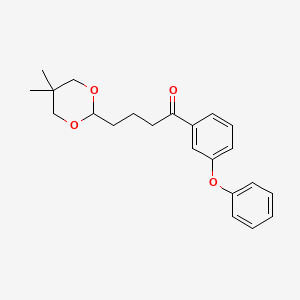
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone
Descripción general
Descripción
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone, also known as 4-DMPBP, is a novel compound that has recently been studied for its potential applications in the fields of chemistry and pharmacology. Its structure consists of a phenoxy group attached to a five-membered ring containing two methyl groups and a dioxane group. 4-DMPBP has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential uses in scientific research.
Aplicaciones Científicas De Investigación
Fluorescent Nanomaterials for Bioimaging
AIEgen-based nanomaterials have gained prominence in recent years due to their unique feature of aggregation-induced emission. Unlike traditional organic fluorophores, AIEgens exhibit enhanced fluorescence efficiency and superior photostability. Researchers have harnessed these properties for in vitro and in vivo imaging. By incorporating AIEgens into nanoparticles or other carriers, scientists can visualize cellular processes, track drug delivery, and monitor disease progression .
Cell Tracing and Labeling
AIEgens find applications in cell biology and regenerative medicine. Their bright fluorescence allows precise cell tracing, enabling researchers to follow cell migration, differentiation, and tissue repair. Whether in stem cell therapies or cancer studies, AIEgens serve as powerful tools for visualizing cellular behavior .
Photodynamic Therapy (PDT)
PDT is a promising cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, selectively destroying tumor cells. AIEgens can serve as efficient photosensitizers due to their high brightness and photostability. Researchers explore their use in PDT for targeted cancer therapy .
Drug Delivery Systems
AIEgens can be incorporated into drug delivery vehicles, such as liposomes or micelles. Their fluorescence allows real-time tracking of drug release and distribution. By coupling therapeutic agents with AIEgens, researchers enhance drug delivery precision and minimize side effects .
Theranostics
Combining diagnostics and therapy, theranostics aim to personalize medicine. AIEgens play a crucial role here. By labeling therapeutic nanoparticles with AIEgens, researchers achieve simultaneous imaging (diagnostics) and targeted drug delivery (therapy). This approach enhances treatment efficacy and reduces off-target effects .
Fabrication of Core-Shell Nanoparticles
Researchers have synthesized core-shell nanoparticles using AIEgens. For instance, AIE-SiO2-Fe3O4 nanoparticles exhibit unique properties. These core-shell structures find applications in drug delivery, imaging, and magnetic separation .
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)13-7-12-20(23)17-8-6-11-19(14-17)26-18-9-4-3-5-10-18/h3-6,8-11,14,21H,7,12-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFUHDZYVGKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646086 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone | |
CAS RN |
898782-91-7 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



